REACTION_SMILES
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[CH2:12]([N:13]=[C:14]=[N:15][CH2:16][CH2:17][CH2:18][N:19]([CH3:20])[CH3:21])[CH3:22].[CH3:46][CH2:47][N:48]([CH2:49][CH3:50])[CH2:51][CH3:52].[CH3:53][C:54]#[N:55].[ClH:11].[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:8]([OH:9])=[O:10])[cH:6][cH:7]1.[OH2:23].[OH2:56].[OH:24][c:25]1[c:26]2[n:27][n:28][nH:29][c:30]2[cH:31][cH:32][cH:33]1.[c:34]1([N:40]2[CH2:41][CH2:42][NH:43][CH2:44][CH2:45]2)[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[O:10])[N:43]2[CH2:42][CH2:41][N:40]([c:34]3[cH:35][cH:36][cH:37][cH:38][cH:39]3)[CH2:45][CH2:44]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2[nH]nnc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(N2CCNCC2)cc1
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Name
|
|
Type
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product
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Smiles
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Nc1ccc(C(=O)N2CCN(c3ccccc3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |